1,7-Dichloroheptane is a high-purity, odd-chain aliphatic dihalide utilized primarily as an alkylating agent and flexible spacer in organic synthesis [1]. With a molecular weight of 169.1 g/mol and a boiling point of 220.6 °C, this liquid offers a stable thermal profile for high-temperature reactions [1]. Its terminal chlorine atoms provide reliable, controlled reactivity for synthesizing pharmaceuticals, gemini surfactants, and specialized polymers, serving as a critical building block where exact heptamethylene chain integration is required .
Substituting 1,7-dichloroheptane with adjacent even-chain analogs (like 1,6-dichlorohexane) or different halides (like 1,7-dibromoheptane) fundamentally alters downstream product performance and process economics [1]. Even-chain substitutes fail to provide the odd-even effect necessary to disrupt crystal packing, leading to unwanted crystallization in formulated surfactants or rigidification in polymers [2]. Conversely, substituting with 1,7-dibromoheptane introduces a much heavier, more reactive leaving group that increases the risk of premature hydrolysis and elimination side-reactions under harsh conditions, while also drastically reducing the molar efficiency per kilogram procured [1].
1,7-Dichloroheptane exhibits a boiling point of 220.6 °C, which is significantly higher than the 204 °C boiling point of its shorter homolog, 1,6-dichlorohexane [1]. In high-temperature, unpressurized alkylation or quaternization reactions, this ~16 °C difference expands the available thermal window[1].
| Evidence Dimension | Boiling Point (Atmospheric) |
| Target Compound Data | 220.6 °C (1,7-Dichloroheptane) |
| Comparator Or Baseline | 204 °C (1,6-Dichlorohexane) |
| Quantified Difference | +16.6 °C higher thermal limit |
| Conditions | Standard atmospheric pressure (760 mmHg) during open-vessel synthesis |
Enables higher-temperature processing in standard reactors, improving kinetic throughput for difficult substitutions without evaporative loss.
When selecting a heptamethylene donor for bulk synthesis, the choice of halogen drastically impacts procurement economics. 1,7-Dichloroheptane has a molecular weight of 169.1 g/mol, compared to 258.0 g/mol for 1,7-dibromoheptane [1]. Because the halogen atoms are ultimately lost as leaving groups during cross-linking, using the dichloro variant yields approximately 5.91 moles of the active C7 spacer per kilogram, compared to 3.88 moles for the dibromo analog [1].
| Evidence Dimension | Active Spacer Yield per Kilogram |
| Target Compound Data | 5.91 moles of C7 spacer / kg (1,7-Dichloroheptane) |
| Comparator Or Baseline | 3.88 moles of C7 spacer / kg (1,7-Dibromoheptane) |
| Quantified Difference | ~52% higher molar yield per kg procured |
| Conditions | Bulk material procurement for substitution reactions where the halide is a leaving group |
Maximizes the active spacer mass per unit purchased, significantly reducing raw material costs for industrial-scale linker integration.
The carbon-chlorine bonds in 1,7-dichloroheptane possess a higher bond dissociation energy (~339 kJ/mol) compared to the carbon-bromine bonds in 1,7-dibromoheptane (~285 kJ/mol) [1]. While bromides react faster, the controlled reactivity of the dichloroalkane minimizes premature hydrolysis and competitive dehydrohalogenation (elimination) side-reactions during prolonged, high-temperature syntheses [1].
| Evidence Dimension | Bond Dissociation Energy (Terminal Halide) |
| Target Compound Data | ~339 kJ/mol (C-Cl bond) |
| Comparator Or Baseline | ~285 kJ/mol (C-Br bond) |
| Quantified Difference | +54 kJ/mol higher activation barrier |
| Conditions | High-temperature nucleophilic substitution environments |
Prevents yield-destroying elimination side-reactions and hydrolysis during complex, multi-step syntheses, ensuring better batch-to-batch reproducibility.
In the design of gemini surfactants and flexible polymers, the heptamethylene (C7) chain of 1,7-dichloroheptane breaks the molecular symmetry that is otherwise present when using even-chain analogs like 1,6-dichlorohexane [1]. This odd-even effect disrupts tight crystal lattice packing in the downstream products, ensuring that materials cross-linked with the C7 chain exhibit lower melting points and reduced crystallinity compared to their C6 counterparts[1].
| Evidence Dimension | Spacer Symmetry and Packing Disruption |
| Target Compound Data | Asymmetric C7 spacer (Odd-chain) |
| Comparator Or Baseline | Symmetric C6 or C8 spacers (Even-chain) |
| Quantified Difference | Disrupts lattice packing, lowering downstream melting points |
| Conditions | Formulation of bis-quaternary ammonium compounds (gemini surfactants) and flexible resins |
Crucial for buyers formulating liquid surfactants or amorphous polymers where suppressing crystallization is a strict performance requirement.
1,7-Dichloroheptane is the right choice for producing bis-quaternary ammonium compounds where an odd-numbered carbon spacer is strictly required to lower the Krafft temperature and maintain liquid-state stability, preventing the crystallization seen with even-chain analogs [1].
Utilized in the formulation of polyethers and polyamines where the asymmetric C7 spacer introduces controlled flexibility and disrupts polymer crystallinity, outperforming rigid C6 or C8 alternatives [2].
Selected for industrial alkylation processes where its high boiling point (220.6 °C) and superior molar economy (5.91 mol/kg) allow for cost-effective, unpressurized processing compared to 1,7-dibromoheptane or 1,6-dichlorohexane [3].
Irritant